molecular formula C11H14N2 B1292835 4-Amino-2,6-diethylbenzonitrile CAS No. 1003708-27-7

4-Amino-2,6-diethylbenzonitrile

Cat. No.: B1292835
CAS No.: 1003708-27-7
M. Wt: 174.24 g/mol
InChI Key: MEBZCJQSHLJQPC-UHFFFAOYSA-N
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Description

4-Amino-2,6-diethylbenzonitrile is an organic compound with the chemical formula C11H14N2. It appears as a colorless to yellowish crystal that is solid at room temperature and pressure. This compound is primarily used in organic synthesis, particularly in the formation of hydrazides, which are intermediates in the production of biologically active compounds such as pharmaceuticals .

Safety and Hazards

Safety data sheets suggest that exposure to 4-Amino-2,6-diethylbenzonitrile should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, and any contact with skin or eyes should be avoided .

Biochemical Analysis

Biochemical Properties

4-Amino-2,6-diethylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. These effects are mediated through its interactions with cell surface receptors and intracellular signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux of other compounds, affecting their breakdown and elimination from the body. Additionally, this compound can impact metabolite levels by modulating enzyme activity, leading to changes in the concentrations of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its chemical properties and the presence of specific transporters or binding partners .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall biological activity .

Preparation Methods

The preparation of 4-Amino-2,6-diethylbenzonitrile can be achieved through a hydrazide formation reaction. Initially, 2,6-diethylphenone is reacted with hydrazine to form the hydrazide. Subsequently, the hydrazide is reacted with sodium cyanide to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Chemical Reactions Analysis

4-Amino-2,6-diethylbenzonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Amino-2,6-diethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-2,6-diethylbenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

4-Amino-2,6-diethylbenzonitrile can be compared with other similar compounds such as:

This compound is unique due to its specific alkyl substituents, which influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various fields of research and industry.

Properties

IUPAC Name

4-amino-2,6-diethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBZCJQSHLJQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C#N)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648646
Record name 4-Amino-2,6-diethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-27-7
Record name 4-Amino-2,6-diethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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